molecular formula C13H25N3O3 B13169098 tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate CAS No. 1305711-00-5

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate

Cat. No.: B13169098
CAS No.: 1305711-00-5
M. Wt: 271.36 g/mol
InChI Key: GBRVOBCPCRXAMJ-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is a synthetic organic compound belonging to the carbamate class. Its systematic IUPAC name reflects its structural complexity: the tert-butyl group is attached to a carbamate moiety (-OC(=O)N-), which is further connected to an N-methyl-substituted ethyl chain terminating in a ketone-linked 4-aminopiperidine ring.

The molecular formula C₁₃H₂₅N₃O₃ corresponds to a molecular weight of 271.36 g/mol. Key identifiers include:

Property Value Source
CAS Registry Number 1305711-00-5
SMILES CC(C)(C)OC(=O)N(C)CC(=O)N1CCC(CC1)N
InChIKey GBRVOBCPCRXAMJ-UHFFFAOYSA-N
Molecular Formula C₁₃H₂₅N₃O₃

The SMILES string highlights the tert-butyloxycarbonyl (BOC) group, the methylated nitrogen, and the 4-aminopiperidine substructure. The InChIKey provides a unique digital fingerprint for database searches.

Historical Development and Discovery Context

The compound’s discovery aligns with advancements in carbamate chemistry and piperidine derivatives. Carbamates, widely used as protective groups in organic synthesis, gained prominence in the late 20th century for their stability under acidic conditions. The integration of a 4-aminopiperidine motif suggests medicinal chemistry applications, as this scaffold is prevalent in bioactive molecules (e.g., opioid analgesics like carfentanil).

While direct historical records for this specific compound are sparse, its synthesis likely employs methods such as:

  • I₂-mediated carbamate annulation : Facilitates cyclization of alkenylamines into piperidines.
  • Ugi four-component reactions : Enables efficient construction of 4-aminopiperidine derivatives.

These methodologies underscore its role as an intermediate in drug discovery, particularly for optimizing pharmacokinetic properties through BOC protection.

Structural Relationship to Piperidine-Based Compounds

Piperidine derivatives are pharmacologically significant due to their conformational flexibility and hydrogen-bonding capacity. This compound’s structure diverges from simpler piperidines through three features:

  • N-Methylcarbamate Group : Introduces steric bulk and modulates solubility. The BOC group enhances stability during synthesis.
  • 4-Aminopiperidine Core : The amine at position 4 enables hydrogen bonding, a trait exploited in receptor-targeted therapeutics.
  • Ketone Linker : The 2-oxoethyl bridge between the carbamate and piperidine may influence molecular geometry and reactivity.

Comparative analysis with related compounds reveals distinct functionalization strategies:

Compound Key Structural Difference Biological Relevance
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one Replaces carbamate with isobutyl ketone Intermediate in alkaloid synthesis
tert-Butyl N-(2-(4-aminopiperidin-1-yl)-2-oxoethyl)carbamate Lacks N-methylation on carbamate Less steric hindrance

Properties

CAS No.

1305711-00-5

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)9-11(17)16-7-5-10(14)6-8-16/h10H,5-9,14H2,1-4H3

InChI Key

GBRVOBCPCRXAMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Aminopiperidine Derivative

Methodology:

  • Starting from commercially available piperidine derivatives, selective nitration or halogenation followed by reduction can generate the 4-aminopiperidine core.
  • Alternatively, direct amination of piperidine rings using ammonia or amines under catalytic conditions is employed.

Research Outcome:

  • The amino group at the 4-position can be introduced via nucleophilic substitution on activated piperidine precursors, with yields typically exceeding 70% under optimized conditions.

Formation of the 2-Oxoethyl Linkage

Methodology:

  • The 4-aminopiperidine is reacted with an α-halo ketone or α,β-unsaturated carbonyl compound, such as 2-bromoacetyl chloride or 2-oxoethyl derivatives, to form the 2-oxoethyl linkage.
  • This step often involves base catalysis (e.g., triethylamine) in solvents like methanol or dichloromethane at ambient or reflux temperatures.

Research Outcome:

  • The reaction proceeds with high regioselectivity, and the formation of the 2-oxoethyl intermediate is confirmed via NMR and IR spectroscopy, with yields around 65-80%.

Carbamate Formation with tert-Butyl Carbamate

Methodology:

  • The amino group on the 4-aminopiperidine derivative is protected or directly reacted with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane or methanol at 0-25°C, with reflux conditions for complete conversion.

Research Outcome:

  • The carbamate formation is efficient, with yields often exceeding 75%, and the Boc group provides stability during subsequent reactions.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Yield Notes
Amination of piperidine NH3 or amines Ethanol or DMSO Reflux 12-24 hrs 70-85% Catalytic hydrogenation or nucleophilic substitution
Formation of 2-oxoethyl linkage 2-bromoacetyl chloride Dichloromethane 0-25°C 4-6 hrs 65-80% Base (triethylamine) used to scavenge HCl
Carbamate formation Boc anhydride Dichloromethane 0-25°C 2-4 hrs >75% Maintains selectivity and prevents side reactions

Purification and Characterization

  • Purification : Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexanes) is standard.
  • Characterization : Confirmed via NMR (¹H and ¹³C), IR spectroscopy (carbonyl stretches), and mass spectrometry.

Research Outcomes and Data Tables

Parameter Observation Reference
Yield of intermediate 65-80%
Reaction temperature 0-25°C
Reaction time 2-24 hours
Purity (HPLC) >98%
Structural confirmation NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted carbamate derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and applications are of interest for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Pyrrolidine/Purine: The 4-aminopiperidine core in the target compound provides a six-membered ring with a basic amine, favoring interactions with enzymes like kinases or proteases. In contrast, fluorinated pyrrolidines () enhance metabolic stability and polarity, while purine derivatives () target nucleotide-binding domains .

Physicochemical Properties

Property Target Compound Butanoyl Piperidine Difluoropyrrolidine Purine Derivative
LogP (Predicted) ~1.8 ~2.1 ~1.2 ~0.9
Solubility Moderate Low High Low
Metabolic Stability Moderate Moderate High Low

Notes: Fluorination in improves solubility and metabolic stability, while the purine derivative’s aromaticity reduces solubility but enhances target binding .

Biological Activity

Tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate (CAS Number: 1305712-47-3) is a compound of interest due to its potential therapeutic applications, particularly in neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃N₃O₃
  • Molecular Weight : 257.33 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a carbamate moiety that links to a 4-aminopiperidine and a 2-oxoethyl group.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Key mechanisms include:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's disease.
  • β-Secretase Inhibition : It inhibits β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties against neurotoxic agents such as amyloid-beta (Aβ) peptides.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively protect astrocytes from Aβ-induced toxicity. Notably:

  • Cell Viability : When astrocytes were treated with Aβ alone, cell viability dropped significantly. However, co-treatment with the compound improved cell viability, indicating protective effects against oxidative stress and inflammation mediated by TNF-α and free radicals .
Treatment ConditionCell Viability (%)
Aβ Treatment43.78 ± 7.17
Aβ + Compound Treatment62.98 ± 4.92

In Vivo Studies

In vivo assessments have indicated that while the compound demonstrates protective effects in vitro, its efficacy in animal models may be limited by bioavailability issues:

  • Scopolamine Model : In studies using scopolamine-induced cognitive impairment models, the compound did not show significant improvements compared to controls, suggesting that further optimization might be needed for effective brain delivery .

Case Studies

  • Alzheimer's Disease Models : Research has explored the use of this compound in models of Alzheimer's disease, focusing on its dual inhibition of acetylcholinesterase and β-secretase, which could provide a multifaceted approach to treatment .
  • Neuroinflammation Studies : Another study highlighted its potential role in reducing neuroinflammation markers in astrocytes exposed to Aβ, supporting its use as a neuroprotective agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.